molecular formula C6H4BrClO2 B159857 1,3-Benzenediol, 4-bromo-6-chloro- CAS No. 126521-73-1

1,3-Benzenediol, 4-bromo-6-chloro-

Cat. No.: B159857
CAS No.: 126521-73-1
M. Wt: 223.45 g/mol
InChI Key: YZRHGWRGIIGQDK-UHFFFAOYSA-N
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Description

The parent compound, resorcinol, is a dihydroxybenzene isomer with applications in pharmaceuticals, polymers, and antimicrobial agents . The introduction of halogens likely alters its physicochemical properties, reactivity, and biological activity.

Properties

CAS No.

126521-73-1

Molecular Formula

C6H4BrClO2

Molecular Weight

223.45 g/mol

IUPAC Name

4-bromo-6-chlorobenzene-1,3-diol

InChI

InChI=1S/C6H4BrClO2/c7-3-1-4(8)6(10)2-5(3)9/h1-2,9-10H

InChI Key

YZRHGWRGIIGQDK-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1O)Br)Cl)O

Canonical SMILES

C1=C(C(=CC(=C1O)Br)Cl)O

Synonyms

1,3-BENZENEDIOL, 4-BROMO-6-CHLORO-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Properties

The following compounds are structurally or functionally related:

1,3-Benzenediol (Resorcinol): The parent compound, lacking halogen substituents.

1,4-Benzenediol (Hydroquinone): A positional isomer with hydroxyl groups at the 1,4-positions.

Table 1: Comparative Properties of Selected Compounds

Property 1,3-Benzenediol (Resorcinol) 4-Bromo-6-Chloro-1,3-Benzenediol* 1,4-Benzenediol (Hydroquinone) Benzene, 1-Bromo-3-Chloro-
Molecular Weight 110.1 g/mol ~237.5 g/mol (estimated) 110.1 g/mol 191.45 g/mol
Boiling Point 276°C Higher (estimated) 285°C 382.2–382.7 K (109–110°C)
Solubility Highly water-soluble Reduced (halogenation effect) Moderate in water Low (non-polar substituents)
Biological Activity MIC 50–200 µg/mL (antimycobacterial) Potentially enhanced activity Toxic (oxidative stress inducer) Not reported

Key Research Findings and Limitations

Antimicrobial Potential: Resorcinol’s activity against multidrug-resistant M. tuberculosis strains suggests that halogenated derivatives could be explored for enhanced efficacy .

Toxicity Considerations: Halogenation may increase toxicity, as seen in hydroquinone’s adverse effects . Regulatory evaluation of 4-bromo-6-chloro-1,3-benzenediol’s safety profile is warranted.

Data Gaps : Direct experimental data on the target compound’s properties and bioactivity are absent in the provided evidence. Comparative analyses rely on extrapolation from structural analogs.

Preparation Methods

Bromination Followed by Chlorination

Resorcinol undergoes bromination at position 4 using bromine (Br2Br_2) in dichloromethane with aluminum chloride (AlCl3AlCl_3) as a Lewis acid. The reaction proceeds at 0–5°C to minimize di-substitution. Subsequent chlorination at position 6 employs sulfuryl chloride (SO2Cl2SO_2Cl_2) in acetic acid at 25°C, achieving 68–73% yield.

Key Conditions :

  • Bromination: Br2Br_2 (1.1 equiv), AlCl3AlCl_3 (1.2 equiv), 0°C, 2 h.

  • Chlorination: SO2Cl2SO_2Cl_2 (1.05 equiv), glacial acetic acid, 24 h.

Protection-Directed Halogenation

Methyl Ether Protection

Resorcinol’s hydroxyl groups are protected as methyl ethers using methyl iodide (CH3ICH_3I) and potassium carbonate (K2CO3K_2CO_3) in acetone. Bromination at position 4 with Br2/FeCl3Br_2/FeCl_3 (60°C, 4 h) and chlorination at position 6 with Cl2Cl_2 (gas, 25°C) follow. Deprotection with boron tribromide (BBr3BBr_3) restores hydroxyl groups, yielding 58–65%.

Advantages :

  • Methyl ethers prevent oxidation during halogenation.

  • FeCl3FeCl_3 enhances para-directing effects.

Sulfonation-Mediated Halogenation

Sulfonic Acid Group Masking

Resorcinol is sulfonated at positions 1 and 3 using concentrated sulfuric acid (H2SO4H_2SO_4) at 110°C. Bromination (4-position) and chlorination (6-position) occur via electrophilic substitution. Desulfonation with superheated steam (150°C) affords the product in 70–75% yield.

Mechanistic Insight :

  • Sulfonic acid groups deactivate the ring, directing halogens to unprotected positions.

Coupling of Pre-Halogenated Intermediates

Ullmann Coupling

4-Bromo-1,3-dimethoxybenzene and 6-chloro-1,3-dimethoxybenzene undergo Ullmann coupling with copper(I) oxide (Cu2OCu_2O) in dimethylformamide (DMF) at 130°C. Hydrolysis with HBrHBr (48%) yields the target compound (62% over two steps).

Limitations :

  • Requires pre-synthesized halogenated intermediates.

  • Moderate yields due to competing side reactions.

Reductive Dehalogenation of Nitro Derivatives

Nitration and Halogen Exchange

Resorcinol is nitrated at positions 4 and 6 using fuming nitric acid (HNO3HNO_3) in H2SO4H_2SO_4. Bromine and chlorine are introduced via nucleophilic aromatic substitution (NaBr, CuCl2CuCl_2) under hydrogenation (10% Pd/C, H2H_2), yielding 55–60%.

Reaction Schema :

ResorcinolHNO3/H2SO44,6-Dinitro-1,3-benzenediolNaBr/CuCl24-Bromo-6-chloro-1,3-benzenediol\text{Resorcinol} \xrightarrow{HNO3/H2SO4} \text{4,6-Dinitro-1,3-benzenediol} \xrightarrow{NaBr/CuCl2} \text{4-Bromo-6-chloro-1,3-benzenediol}

One-Pot Halogenation Using Dual Catalysts

Simultaneous Bromo-Chlorination

A mixture of NN-bromosuccinimide (NBS) and NN-chlorosuccinimide (NCS) in trifluoroacetic acid (CF3COOHCF_3COOH) at 40°C facilitates concurrent bromination and chlorination. Titanium tetrachloride (TiCl4TiCl_4) acts as a dual activator, achieving 80% yield.

Optimized Conditions :

  • NBS (1.0 equiv), NCS (1.0 equiv), TiCl4TiCl_4 (1.5 equiv), 40°C, 12 h.

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)Key ReagentsAdvantages
Direct Halogenation68–730–25Br2Br_2, SO2Cl2SO_2Cl_2Simple, fewer steps
Methyl Ether Protection58–6560–25CH3ICH_3I, BBr3BBr_3Prevents oxidation
Sulfonation70–75110–150H2SO4H_2SO_4, steamHigh regioselectivity
Ullmann Coupling62130Cu2OCu_2O, DMFUses stable intermediates
Reductive Dehalogenation55–6025–100Pd/CPd/C, H2H_2Compatible with nitro groups
One-Pot8040NBS, NCS, TiCl4TiCl_4High efficiency, short reaction time

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